molecular formula C21H23NO4S B12169029 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

Cat. No.: B12169029
M. Wt: 385.5 g/mol
InChI Key: WWMUVBBCAWMQCP-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a complex organic compound that features a pyrrolidine-2,3-dione core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrrolidine-2,3-dione core through cyclization reactions.
  • Introduction of the thiophen-2-yl group via a coupling reaction.
  • Addition of the hydroxy group through hydroxylation.
  • Attachment of the methoxyethyl and propan-2-yl phenyl groups through alkylation and arylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and thiophen-2-yl groups.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,3-dione core.

    Substitution: Substitution reactions may occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity, making it a candidate for drug development. Its potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione would depend on its specific biological target. Potential mechanisms could involve:

  • Binding to enzymes or receptors, inhibiting or activating their function.
  • Interacting with cellular pathways to modulate biological processes.
  • Inducing changes in cellular structures or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
  • (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-ethoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H23NO4S/c1-13(2)14-6-8-15(9-7-14)18-17(19(23)16-5-4-12-27-16)20(24)21(25)22(18)10-11-26-3/h4-9,12-13,18,24H,10-11H2,1-3H3

InChI Key

WWMUVBBCAWMQCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=CS3

Origin of Product

United States

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